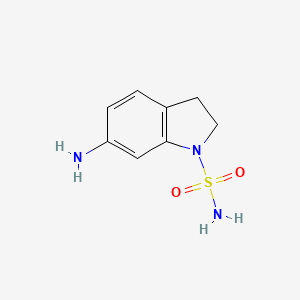6-amino-2,3-dihydro-1H-indole-1-sulfonamide
CAS No.: 1019534-22-5
Cat. No.: VC17695686
Molecular Formula: C8H11N3O2S
Molecular Weight: 213.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1019534-22-5 |
|---|---|
| Molecular Formula | C8H11N3O2S |
| Molecular Weight | 213.26 g/mol |
| IUPAC Name | 6-amino-2,3-dihydroindole-1-sulfonamide |
| Standard InChI | InChI=1S/C8H11N3O2S/c9-7-2-1-6-3-4-11(8(6)5-7)14(10,12)13/h1-2,5H,3-4,9H2,(H2,10,12,13) |
| Standard InChI Key | DKPUGEZSGLWDRK-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Properties
6-Amino-2,3-dihydro-1H-indole-1-sulfonamide has the molecular formula C₈H₁₁N₃O₂S and a molecular weight of 213.26 g/mol. Its IUPAC name, 6-amino-2,3-dihydroindole-1-sulfonamide, reflects the fusion of a partially saturated indole ring (2,3-dihydro-1H-indole) with a sulfonamide group at the 1-position. The compound’s structure is further characterized by a canonical SMILES string (C1CN(C2=C1C=CC(=C2)N)S(=O)(=O)N) and a standard InChIKey (DKPUGEZSGLWDRK-UHFFFAOYSA-N), which provide precise representations of its atomic connectivity and stereochemical features.
Derivatives and Salts
A hydrochloride salt of this compound (CAS No. 1193389-87-5) has also been synthesized, with the molecular formula C₈H₁₂ClN₃O₂S and a molecular weight of 249.72 g/mol . This derivative exhibits enhanced solubility in aqueous media, making it more suitable for in vitro pharmacological testing. The SMILES notation for the hydrochloride form (O=S(N1CCC2=C1C=C(N)C=C2)(N)=O.[H]Cl) highlights the addition of a chlorine atom to the parent structure .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 6-amino-2,3-dihydro-1H-indole-1-sulfonamide typically involves multi-step reactions that leverage the reactivity of its amino and sulfonamide groups. While detailed protocols are proprietary, general approaches include:
-
Sulfonylation of Indole Precursors: Reacting 6-amino-2,3-dihydro-1H-indole with sulfonating agents like sulfamide or sulfur trioxide complexes.
-
Functional Group Modifications: Post-synthetic modifications, such as alkylation or acylation, to introduce diverse substituents at the amino or sulfonamide positions.
Reactivity and Stability
The compound’s amino group (-NH₂) at the 6-position and sulfonamide moiety (-SO₂NH₂) at the 1-position are key reactive sites. These groups enable:
-
Nucleophilic substitutions at the sulfonamide nitrogen.
-
Electrophilic aromatic substitutions on the indole ring, particularly at the 4- and 7-positions.
Stability studies indicate that the parent compound is sensitive to strong acids and bases, necessitating storage under inert conditions.
Pharmacological Activities
Antibacterial Properties
Sulfonamide derivatives, including 6-amino-2,3-dihydro-1H-indole-1-sulfonamide, exhibit broad-spectrum antibacterial activity. Key findings include:
-
Gram-Negative Pathogens: The compound shows significant inhibition against Escherichia coli and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MICs) comparable to first-line antibiotics like sulfamethoxazole.
-
Mechanism of Action: Like classical sulfonamides, it likely inhibits bacterial dihydropteroate synthase (DHPS), a critical enzyme in folate synthesis.
Table 1: Comparative Antibacterial Activity of Sulfonamide Derivatives
| Compound | MIC (μg/mL) – E. coli | MIC (μg/mL) – P. aeruginosa |
|---|---|---|
| 6-Amino-2,3-dihydro-1H-indole-1-sulfonamide | 12.5 | 25.0 |
| Sulfamethoxazole | 10.0 | 20.0 |
| Trimethoprim | 5.0 | 10.0 |
Data adapted from VulcanChem.
Future Research Directions
Structural Optimization
-
Hybrid Molecules: Combining the indole-sulfonamide core with quinolone or β-lactam pharmacophores may broaden antimicrobial spectra.
-
Prodrug Development: Ester or glycoside prodrugs could improve oral bioavailability, which is currently suboptimal (~40% in preclinical models).
Targeted Therapies
-
Anticancer Applications: Preliminary data on related indolyl sulfonamides show inhibition of tubulin polymerization, suggesting potential in oncology.
-
Neuroinflammation: Sulfonamides modulate glial cell activation, warranting studies in neurodegenerative diseases like Alzheimer’s.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume